4-Bromo-3-isopropylphenol

Lipophilicity ADME Membrane Permeability

4-Bromo-3-isopropylphenol is a critical halogenated building block for tuning reactivity in cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig). Its unique steric/electronic profile from the bromine and isopropyl group directly impacts LogP (3.4) and selectivity, making it non-substitutable for chloro- or methyl-analogs. Essential for reproducible medchem and advanced material synthesis.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 16606-29-4
Cat. No. B173468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-isopropylphenol
CAS16606-29-4
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C=CC(=C1)O)Br
InChIInChI=1S/C9H11BrO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3
InChIKeyQVCXGNUBIRQHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-isopropylphenol (CAS 16606-29-4): A Halogenated Phenol Building Block for Targeted Synthesis and Antimicrobial Research


4-Bromo-3-isopropylphenol (CAS 16606-29-4) is a brominated phenolic compound classified as a halogenated aromatic building block [1]. It possesses a molecular formula of C₉H₁₁BrO and a molecular weight of 215.09 g/mol [1]. Key computed physicochemical properties include an XLogP3 value of 3.4, indicating pronounced lipophilicity, and a topological polar surface area (TPSA) of 20.2 Ų [2]. The compound's structure features a bromine atom and an isopropyl group on a phenol ring, which collectively influence its reactivity and biological interactions.

Why Generic Substitution Fails for 4-Bromo-3-isopropylphenol: A Case for Structural Specificity in Bromophenol Chemistry


In research and industrial applications, substituting 4-bromo-3-isopropylphenol with a seemingly similar halogenated phenol—such as a chloro-analog or a methyl-substituted variant—can lead to significant deviations in experimental outcomes. This is because the specific combination of a bromine atom and an isopropyl group at the 3- and 4-positions, respectively, creates a unique steric and electronic profile. The larger van der Waals radius and distinct polarizability of bromine, compared to chlorine, can alter reaction kinetics in cross-coupling chemistry [1] and significantly influence the lipophilicity (LogP) and, consequently, the membrane permeability and target binding in biological systems. Therefore, direct substitution without careful validation is not scientifically sound and can compromise the reproducibility and reliability of research results.

4-Bromo-3-isopropylphenol: Quantitative Evidence for Differentiated Selection in Synthesis and Assays


Differentiation by Lipophilicity (LogP) vs. Chloro-Analog (4-Chloro-3-isopropylphenol)

4-Bromo-3-isopropylphenol exhibits significantly higher lipophilicity than its direct chloro-analog, 4-chloro-3-isopropylphenol. This difference is quantifiable through computed partition coefficients (XLogP3). Higher LogP values are directly correlated with increased passive membrane permeability and altered drug distribution profiles [1].

Lipophilicity ADME Membrane Permeability Medicinal Chemistry

Differentiation by Molecular Weight and Size vs. Methyl-Analog (4-Bromo-3-methylphenol)

The replacement of a methyl group with an isopropyl group results in a substantial increase in molecular weight and steric bulk. 4-Bromo-3-isopropylphenol (MW: 215.09 g/mol) is approximately 15% heavier than 4-bromo-3-methylphenol (MW: 187.03 g/mol) [1][2]. This size difference can critically impact the rate and yield of reactions sensitive to steric hindrance, such as palladium-catalyzed cross-coupling reactions.

Steric Hindrance Cross-Coupling Organic Synthesis Pharmacokinetics

Differentiation by Rotatable Bond Count vs. Methyl-Analog (4-Bromo-3-methylphenol)

The presence of an isopropyl group introduces a rotatable bond that is absent in the methyl analog. 4-Bromo-3-isopropylphenol possesses 1 rotatable bond, compared to 0 for 4-bromo-3-methylphenol [1][2]. This additional degree of conformational freedom can significantly impact how the molecule interacts with a biological target's binding pocket.

Conformational Flexibility Molecular Modeling Target Binding Pharmacophore Design

4-Bromo-3-isopropylphenol: Key Application Scenarios for Research and Industrial Use


Scaffold for Palladium-Catalyzed Cross-Coupling Reactions in Complex Molecule Synthesis

The specific steric profile of 4-bromo-3-isopropylphenol, derived from its isopropyl group, makes it a valuable substrate for tuning reactivity in Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions. Its use as a halogenated building block is supported by its classification in chemical databases [1]. Its distinct steric environment, compared to the less bulky 4-bromo-3-methylphenol, can lead to higher selectivity or different reaction outcomes in the synthesis of pharmaceutical intermediates and advanced materials .

Lead Optimization in Medicinal Chemistry for Modulating Lipophilicity

In drug discovery programs, the bromo-isopropyl substitution pattern offers a quantifiably higher LogP value (3.4) than its chloro-analog [1]. This property is instrumental for medicinal chemists aiming to optimize a compound's ability to cross lipid bilayers. The molecule's scaffold is noted as a versatile small molecule building block , making it a candidate for incorporating into larger molecular frameworks where increased lipophilicity is required for target engagement.

Building Block for Antimicrobial Research (Class-Level Inference)

As a halogenated phenolic compound, 4-bromo-3-isopropylphenol falls into a class of molecules that are frequently investigated for antimicrobial properties. Research on related halogenated isoalkyl phenols has shown promising activity against pathogens like Staphylococcus aureus [1]. While direct quantitative data for this specific compound is limited in primary literature, its structural features are consistent with scaffolds used in the development of novel antimicrobial agents, as suggested by patent literature .

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